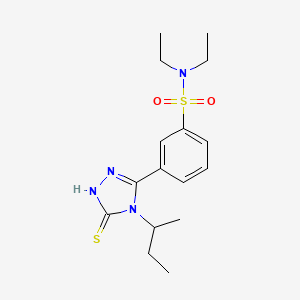![molecular formula C12H13F2NO2 B2389088 1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane CAS No. 2097862-22-9](/img/structure/B2389088.png)
1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[25]octane is a synthetic organic compound characterized by its unique spirocyclic structure, which includes a furan ring and a difluoromethyl group
Applications De Recherche Scientifique
1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs targeting specific enzymes or receptors.
Méthodes De Préparation
The synthesis of 1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as furfural or furfuryl alcohol.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a defluorinative alkylation process using α-trifluoromethyl alkenes and organohalides.
Spirocyclization: The final step involves the formation of the spirocyclic structure, which can be achieved through various cyclization reactions, such as the Corey–Chaykovsky reaction.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and improving yields.
Analyse Des Réactions Chimiques
1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various derivatives, such as furandicarboxylic acid.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The difluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles.
Mécanisme D'action
The mechanism by which 1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane exerts its effects is largely dependent on its interactions with molecular targets. The difluoromethyl group can act as an electrophile, participating in various biochemical reactions. The furan ring can interact with aromatic residues in proteins, influencing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane can be compared with other spirocyclic compounds and difluoromethyl derivatives:
1,1-Difluorocyclopropane Derivatives: These compounds share the difluoromethyl group but differ in their ring structure, leading to different reactivity and applications.
Spirocycloindolones: These compounds have a similar spirocyclic structure but contain an indole ring instead of a furan ring, resulting in distinct biological activities.
The uniqueness of this compound lies in its combination of a furan ring and a difluoromethyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Propriétés
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-12(14)8-11(12)2-4-15(5-3-11)10(16)9-1-6-17-7-9/h1,6-7H,2-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUASDMCSCAYUJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2389012.png)
![2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B2389016.png)

![(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE](/img/structure/B2389018.png)
![2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide](/img/structure/B2389019.png)



![Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2389026.png)
